molecular formula C15H22N2O2 B061868 Benzyl 4-(ethylamino)piperidine-1-carboxylate CAS No. 159874-38-1

Benzyl 4-(ethylamino)piperidine-1-carboxylate

Cat. No.: B061868
CAS No.: 159874-38-1
M. Wt: 262.35 g/mol
InChI Key: AGRCCDZHIDRWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(ethylamino)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidines. It is a white crystalline solid, soluble in water and other polar solvents. This compound is widely used in the synthesis of pharmaceuticals, as well as in the development of new drugs. It has also been used in the synthesis of various polymers and in the production of catalysts.

Scientific Research Applications

Chemical Synthesis and Reactivity

The reactivity of piperidine compounds in nucleophilic aromatic substitution reactions is a fundamental aspect of organic chemistry, with applications ranging from pharmaceuticals to materials science. For example, the reaction of piperidine with trinitrobenzene or dinitrobenzene, leading to substituted piperidinobenzenes, illustrates the utility of piperidine derivatives in synthesizing complex organic molecules. These reactions, characterized by quantitative yields and specific reaction kinetics, highlight the potential of benzyl 4-(ethylamino)piperidine-1-carboxylate in synthetic organic chemistry, providing a basis for developing new synthetic pathways and compounds (Pietra & Vitali, 1972).

Supramolecular Chemistry and Material Science

This compound derivatives, by virtue of their structural features, can serve as building blocks in supramolecular chemistry. For instance, benzene-1,3,5-tricarboxamides (BTAs) demonstrate the importance of simple structural units in forming complex supramolecular assemblies. Such compounds, through H-bonding and self-assembly, lead to nanometer-sized structures with applications in nanotechnology, polymer processing, and biomedical fields. This area of research opens up possibilities for utilizing this compound derivatives in creating novel materials with specific functions and properties (Cantekin, de Greef, & Palmans, 2012).

Biomedical Applications

The modification of natural polymers, such as hyaluronan, through esterification with benzyl and ethyl groups, leads to materials with diverse biomedical applications. Such derivatives exhibit varied physico-chemical properties, influencing biocompatibility and biological activity. Research on benzyl and ethyl esters of hyaluronan, representing a class of compounds related to this compound, underscores the potential of these materials in clinical applications, from drug delivery to tissue engineering (Campoccia et al., 1998).

Pharmacological Research

This compound and its analogs have been explored for their pharmacological potentials, particularly as anticancer agents. The study of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones reveals their cytotoxic properties and tumor-selective toxicity, highlighting the role of piperidine derivatives in developing new therapeutic agents. These compounds not only exhibit significant anticancer activity but also show promise in antimalarial and antimycobacterial applications, indicating a broad spectrum of potential pharmacological uses (Hossain et al., 2020).

Properties

IUPAC Name

benzyl 4-(ethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-16-14-8-10-17(11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRCCDZHIDRWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633437
Record name Benzyl 4-(ethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159874-38-1
Record name Benzyl 4-(ethylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.